molecular formula C11H17N3O2 B10910961 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid

1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid

Cat. No.: B10910961
M. Wt: 223.27 g/mol
InChI Key: JJHDTCVJUXVQDK-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with a carboxylic acid group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its attachment to the piperidine ring. The carboxylic acid group is then introduced through various organic transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

  • 1-Methyl-4-pyrazoleboronic acid pinacol ester
  • 1-Boc-pyrazole-4-boronic acid pinacol ester
  • Pyrazoloquinolines

Comparison: Compared to similar compounds, 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid stands out due to its unique combination of a piperidine ring and a pyrazole moiety

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

1-[(1-methylpyrazol-4-yl)methyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C11H17N3O2/c1-13-6-9(5-12-13)7-14-4-2-3-10(8-14)11(15)16/h5-6,10H,2-4,7-8H2,1H3,(H,15,16)

InChI Key

JJHDTCVJUXVQDK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN2CCCC(C2)C(=O)O

Origin of Product

United States

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